2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine is a complex organic compound with the molecular formula C20H23ClN4O4 and a molecular weight of 418.8740 . This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group and an oxan-4-yloxy group, a piperidine ring, and a pyrimidine ring.
Preparation Methods
The synthesis of 2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-4-yl}oxy)pyrimidine involves multiple steps, typically starting with the preparation of the pyridine and piperidine intermediates. The key steps include:
Formation of the pyridine intermediate:
Formation of the piperidine intermediate: This involves the preparation of the piperidine ring with the necessary functional groups.
Coupling of the intermediates: The pyridine and piperidine intermediates are then coupled under specific reaction conditions to form the final compound.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-({1-[5-chloro-6-(oxan-4-yloxy)pyridine-3-carbonyl]piperidin-
Properties
IUPAC Name |
[5-chloro-6-(oxan-4-yloxy)pyridin-3-yl]-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O4/c21-17-12-14(13-24-18(17)28-16-4-10-27-11-5-16)19(26)25-8-2-15(3-9-25)29-20-22-6-1-7-23-20/h1,6-7,12-13,15-16H,2-5,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMIGVMYEDHTJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC=N2)C(=O)C3=CC(=C(N=C3)OC4CCOCC4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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